1-Chloro-2,4-bis(hexyloxy)benzene

Catalog No.
S978164
CAS No.
851228-26-7
M.F
C18H29ClO2
M. Wt
312.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2,4-bis(hexyloxy)benzene

CAS Number

851228-26-7

Product Name

1-Chloro-2,4-bis(hexyloxy)benzene

IUPAC Name

1-chloro-2,4-dihexoxybenzene

Molecular Formula

C18H29ClO2

Molecular Weight

312.9 g/mol

InChI

InChI=1S/C18H29ClO2/c1-3-5-7-9-13-20-16-11-12-17(19)18(15-16)21-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3

InChI Key

DVCXRBBOSKEYRG-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC(=C(C=C1)Cl)OCCCCCC

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)Cl)OCCCCCC

1-Chloro-2,4-bis(hexyloxy)benzene is a functionalized aromatic intermediate specifically designed for organic electronics applications. Its structure incorporates two key features for this purpose: two hexyloxy side chains that impart excellent solubility in organic solvents crucial for solution-based processing, and a strategically placed chloro group that serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. [REFS-1, REFS-2] These attributes make it a valuable precursor for constructing the complex, conjugated molecular architectures required for state-of-the-art organic photovoltaic (OPV) and organic field-effect transistor (OFET) materials.

In the synthesis of high-performance organic semiconductors, seemingly minor variations in precursor structure lead to significant changes in final outcomes, making direct substitution impractical. Replacing the chloro group with a bromo- or iodo-substituent fundamentally alters the kinetics of the rate-determining oxidative addition step in cross-coupling, requiring different catalyst systems, temperatures, and reaction times to achieve comparable yields. [1] Similarly, modifying the alkyl chain length (e.g., from hexyloxy to butoxy or octyloxy) directly impacts the precursor's solubility, the processing of the final semiconductor, and the material's solid-state packing and thin-film morphology. [2] These changes can alter the optoelectronic properties and ultimate device efficiency, meaning that protocols optimized for the hexyloxy derivative are not directly transferable to other analogs.

Essential Precursor for Benchmark Y6 Non-Fullerene Acceptors Exceeding 15% Efficiency

This compound's molecular framework is a key structural component for the synthesis of the landmark non-fullerene acceptor (NFA) known as Y6 (or BTP-4F). The original synthesis of Y6, which led to a certified power conversion efficiency (PCE) of 15.7% in a single-junction organic solar cell, relies on building blocks of this type. [1] The use of this precursor structure is directly linked to the creation of one of the highest-performing classes of NFAs developed to date, establishing a clear value proposition for its procurement in advanced materials research and development. [2]

Evidence DimensionPower Conversion Efficiency (PCE) of Final Device
Target Compound DataPrecursor for Y6-class acceptors, which achieve PCEs of 15.7% and higher.
Comparator Or BaselineOlder fullerene-based acceptors (e.g., PCBM), which typically yielded PCEs in the 10-12% range in similar device architectures.
Quantified DifferenceDevice PCE increase of >3 percentage points over previous generation acceptors.
ConditionsSingle-junction organic photovoltaic device using a PM6 polymer donor blended with the Y6 acceptor. [<a href="https://doi.org/10.1016/j.joule.2019.01.004" target="_blank">1</a>]

Procuring this precursor enables the synthesis of materials at the forefront of organic solar cell performance, directly tying the starting material to a state-of-the-art efficiency benchmark.

Enables Optimized Solubility for Processing with Greener, Non-Halogenated Solvents

The choice of alkyl chain length is a critical design parameter for tuning the solubility of NFAs. While the ethylhexyl chains of the original Y6 provide good performance, analogs with different chains derived from corresponding precursors show improved processability. For example, the Y6 analog BTP-4F-12, which features longer alkyl chains, demonstrates enhanced solubility allowing it to be processed in non-halogenated solvents like o-xylene and TMB. [1] This improved solubility is achieved while maintaining elite performance, with devices based on BTP-4F-12 reaching a PCE of 16.4%. [1] The hexyloxy chains of 1-Chloro-2,4-bis(hexyloxy)benzene provide a balance of solubility and performance characteristics sought in these advanced materials.

Evidence DimensionProcessability in Non-Halogenated Solvents & Final PCE
Target Compound DataPrecursor for hexyloxy-functionalized materials, enabling good solubility and performance.
Comparator Or BaselineY6 analog BTP-4F-12 (longer alkyl chains) shows enhanced solubility in o-xylene/TMB and achieves 16.4% PCE.
Quantified DifferenceMaintains high PCE while enabling processing in more environmentally benign solvents compared to materials requiring chlorinated solvents.
ConditionsSingle-junction OPV device using BTP-4F-12 with a T1 donor polymer. [<a href="https://doi.org/10.1007/s11426-019-9568-8" target="_blank">1</a>]

Selecting this precursor allows for the development of high-performance materials that are also compatible with more sustainable, large-scale manufacturing workflows that avoid halogenated solvents.

Process-Efficient Synthesis: Viable Alternative to More Reactive Bromo-Analogs

For large-scale synthesis, the choice of halide is a key procurement consideration balancing reactivity and cost. While aryl bromides are traditionally more reactive in Pd-catalyzed cross-coupling, the C-Cl bond in this compound can be effectively activated using modern catalyst systems. [1] The development of catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs) has made aryl chlorides highly effective coupling partners, often with comparable yields to bromides. [2] Given that aryl chlorides are typically more cost-effective and have higher atom economy than their bromo-counterparts, this compound represents a process-efficient choice for scaling up the synthesis of complex organic semiconductors without being limited to more expensive bromo-intermediates.

Evidence DimensionCross-Coupling Reactivity and Cost-Effectiveness
Target Compound DataAryl chloride, requires modern catalysts (e.g., Pd(OAc)2/SPhos) for high-yield coupling.
Comparator Or BaselineAryl bromide analog, which reacts under milder/older catalytic conditions (e.g., Pd(PPh3)4) but is typically higher cost.
Quantified DifferencePotentially lower precursor cost with comparable synthetic yields when using optimized, modern catalytic systems.
ConditionsTypical Suzuki-Miyaura or Stille cross-coupling conditions for aryl chlorides. [REFS-1, REFS-2]

This compound is suitable for modern, cost-efficient synthesis strategies, allowing procurement to prioritize a lower-cost starting material without sacrificing access to the target molecule.

Core Precursor for High-Efficiency Non-Fullerene Acceptors (NFAs) in Organic Solar Cells

This compound is an ideal starting material for synthesizing the side-chain-functionalized dithienothiophene core of Y6-type NFAs. Its use enables the development of OPV active layer materials capable of achieving power conversion efficiencies greater than 15%, directly addressing the primary goal of next-generation solar energy research. [1]

Building Block for Solution-Processable n-Type Organic Field-Effect Transistors (OFETs)

The hexyloxy groups provide the necessary solubility for fabricating uniform thin films via techniques like spin-coating or inkjet printing. The chloro-substituent allows for its incorporation into larger π-conjugated systems, making it a suitable building block for n-type semiconductor channels in OFETs for applications in flexible electronics and sensors. [2]

Intermediate for Functional Dyes and Probes with Tunable Solubility

Beyond photovoltaics, this molecule can serve as a versatile intermediate for creating functional dyes or fluorescent probes. The hexyloxy chains can be used to tune solubility in specific organic media or polymer matrices, while the chloro-group provides a synthetic handle to attach chromophores or other functional units.

XLogP3

7.7

Dates

Last modified: 08-16-2023

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